N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine
CAS No.: 1179955-33-9
VCID: VC2705362
Molecular Formula: C8H8BrF3N2
Molecular Weight: 269.06 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine is a complex organic compound featuring a brominated pyridine ring and a trifluoroethylamine group. This unique structure makes it an interesting candidate for various applications in medicinal chemistry, organic synthesis, and material science. The compound's potential in drug development and therapeutic interventions is significant due to its ability to enhance the bioactivity of molecules through its electronic properties. Synthesis MethodsThe synthesis of N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine typically involves the reaction of 5-bromopyridine-3-carbaldehyde with 2,2,2-trifluoroethylamine under reductive amination conditions. This process often utilizes reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride in solvents such as methanol or ethanol. Industrial ProductionIndustrial-scale production may employ similar synthetic routes but with enhanced efficiency through the use of continuous flow reactors and automated systems. Purification techniques such as recrystallization or chromatography are crucial for obtaining high-purity products. Medicinal ChemistryThis compound serves as a building block in synthesizing potential therapeutic agents, particularly those targeting neurological and inflammatory diseases. The trifluoroethylamine group can enhance binding affinity and selectivity for certain molecular targets, while the brominated pyridine ring facilitates interactions with aromatic residues in proteins. Organic SynthesisIt acts as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs. Material ScienceThe compound is explored for its potential in developing novel materials with unique electronic and optical properties. Biological ActivityResearch suggests that N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine may exhibit:
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CAS No. | 1179955-33-9 |
Product Name | N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine |
Molecular Formula | C8H8BrF3N2 |
Molecular Weight | 269.06 g/mol |
IUPAC Name | N-[(5-bromopyridin-3-yl)methyl]-2,2,2-trifluoroethanamine |
Standard InChI | InChI=1S/C8H8BrF3N2/c9-7-1-6(2-13-4-7)3-14-5-8(10,11)12/h1-2,4,14H,3,5H2 |
Standard InChIKey | POUVQDIOEPGTQV-UHFFFAOYSA-N |
SMILES | C1=C(C=NC=C1Br)CNCC(F)(F)F |
Canonical SMILES | C1=C(C=NC=C1Br)CNCC(F)(F)F |
PubChem Compound | 60998843 |
Last Modified | Aug 16 2023 |
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